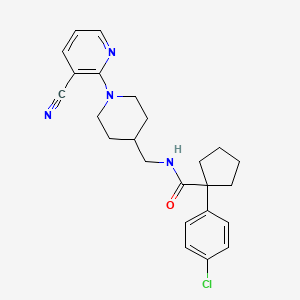
1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H27ClN4O and its molecular weight is 422.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClN3O, with a molecular weight of approximately 345.85 g/mol. The structure features a cyclopentanecarboxamide core, substituted with a 4-chlorophenyl group and a piperidine moiety linked to a 3-cyanopyridine.
Research indicates that this compound may act as a muscarinic receptor antagonist , particularly targeting the M4 subtype, which is implicated in various neurological disorders. Antagonism at these receptors can modulate neurotransmitter release and influence cognitive functions.
Key Mechanisms:
- Inhibition of Wnt Signaling : Similar compounds have shown potential in inhibiting Wnt-dependent transcription, which is crucial in cancer progression .
- Neurotransmitter Modulation : The interaction with muscarinic receptors can affect acetylcholine levels, influencing memory and learning processes.
Anticancer Properties
Preliminary studies suggest that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds that inhibit β-catenin have demonstrated efficacy against colorectal cancer cell lines (SW480 and HCT116), with IC50 values indicating potent growth inhibition .
Neuropharmacological Effects
The compound's ability to modulate muscarinic receptors suggests potential use in treating conditions like schizophrenia or Alzheimer’s disease. Its selectivity for M4 receptors may reduce side effects commonly associated with broader-spectrum antipsychotic medications.
Case Studies
- Antitumor Activity : A derivative of this compound was tested in vivo on HCT116 xenograft models, showing reduced tumor growth and downregulation of Ki67, a proliferation marker. This indicates its potential as an anticancer agent .
- Neuroprotective Effects : In models of neurodegeneration, compounds targeting the M4 receptor have been shown to improve cognitive deficits in animal models, suggesting this compound could have similar protective effects.
Comparative Analysis
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O/c25-21-7-5-20(6-8-21)24(11-1-2-12-24)23(30)28-17-18-9-14-29(15-10-18)22-19(16-26)4-3-13-27-22/h3-8,13,18H,1-2,9-12,14-15,17H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLKECYRKNSMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














